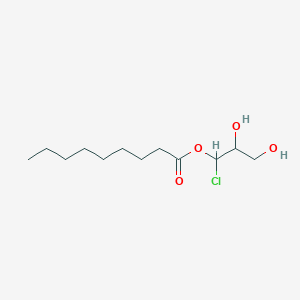
Pelargoninchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pelargoninchloride, also known as Pelargonidin 3,5-di-O-glucoside chloride, is an anthocyanin compound. Anthocyanins are natural pigments found in various fruits and vegetables, contributing to their vibrant colors. This compound is particularly known for its antioxidant and antigenotoxic properties .
準備方法
Pelargoninchloride can be synthesized through the reaction of ferric nitrate and potassium oxalate. The reaction equation is as follows:
Fe(NO3)3+K2C2O4→FeC2O4+2KNO3
The reaction product is then crystallized and dried to obtain pure this compound . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反応の分析
Pelargoninchloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Pelargoninchloride has a wide range of scientific research applications:
Chemistry: Used as a chemical reagent for the preparation of other compounds.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Studied for its potential anti-inflammatory, antithrombotic, and antidiabetic effects.
Industry: Used as a natural colorant in food and industrial dyes
作用機序
The mechanism of action of Pelargoninchloride involves several pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Antithrombotic Effects: It prevents the formation of blood clots by inhibiting platelet aggregation.
Antidiabetic Effects: It enhances insulin sensitivity and reduces blood glucose levels.
類似化合物との比較
Pelargoninchloride is unique among anthocyanins due to its specific structure and properties. Similar compounds include:
- Cyanidin chloride
- Delphinidin chloride
- Kuromanin chloride
- Keracyanin chloride
These compounds share similar antioxidant properties but differ in their specific chemical structures and biological activities .
This compound stands out for its potent antioxidant and antigenotoxic properties, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C12H23ClO4 |
|---|---|
分子量 |
266.76 g/mol |
IUPAC名 |
(1-chloro-2,3-dihydroxypropyl) nonanoate |
InChI |
InChI=1S/C12H23ClO4/c1-2-3-4-5-6-7-8-11(16)17-12(13)10(15)9-14/h10,12,14-15H,2-9H2,1H3 |
InChIキー |
SFFKECVSGQNTFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)OC(C(CO)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


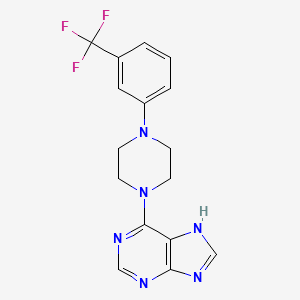
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)



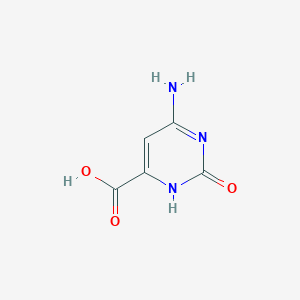
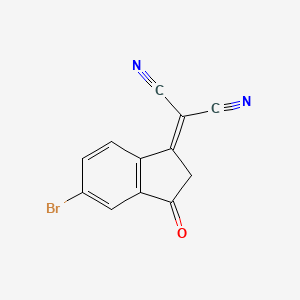
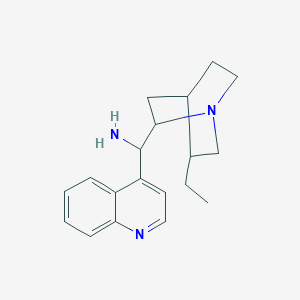
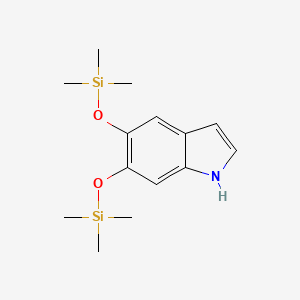
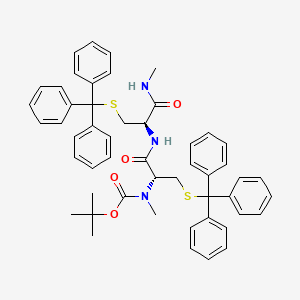
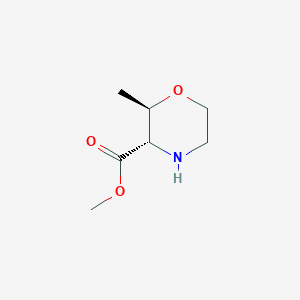
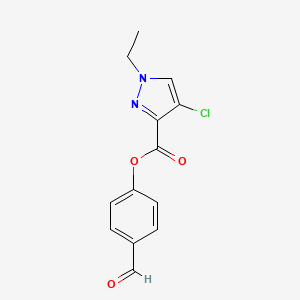
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)

